molecular formula C19H26N2 B13338144 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline

Cat. No.: B13338144
M. Wt: 282.4 g/mol
InChI Key: LYYPYBYFIMUISS-QRWMCTBCSA-N
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Description

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline is a complex organic compound that features a bicyclic structure with nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable azabicyclo[2.2.2]octane derivative, followed by its reaction with a benzo[de]isoquinoline precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include neurotransmitter regulation and signal transduction .

Properties

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline

InChI

InChI=1S/C19H26N2/c1-3-15-4-2-6-17-12-21(11-16(5-1)19(15)17)18-13-20-9-7-14(18)8-10-20/h1,3,5,14,17-18H,2,4,6-13H2/t17?,18-/m1/s1

InChI Key

LYYPYBYFIMUISS-QRWMCTBCSA-N

Isomeric SMILES

C1CC2CN(CC3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5

Canonical SMILES

C1CC2CN(CC3=CC=CC(=C23)C1)C4CN5CCC4CC5

Origin of Product

United States

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